molecular formula C3H5Cl3O B165160 1,1,1-Trichloro-2-propanol CAS No. 76-00-6

1,1,1-Trichloro-2-propanol

Cat. No. B165160
CAS RN: 76-00-6
M. Wt: 163.43 g/mol
InChI Key: HCMBPASAOZIEDZ-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-propanol is an organic compound with the molecular formula C3H5Cl3O . It has a strong odor and is known for its sedative properties . It is also known by other names such as 1,1,1-Trichloropropan-2-ol and Isopral .


Synthesis Analysis

The synthesis of 1,1,1-Trichloro-2-propanol (chlorobutanol) can be optimized by varying reaction time, temperature, and the amount of catalyst and reactants . The synthesis involves the reaction of chloroform and acetone with KOH as a catalyst, which has been optimized to a yield of 71% .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trichloro-2-propanol consists of three carbon atoms, five hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact mass of the molecule is 161.940598 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound can undergo various reactions due to the presence of the hydroxyl group and the three chlorine atoms .


Physical And Chemical Properties Analysis

1,1,1-Trichloro-2-propanol has a density of 1.5±0.1 g/cm3, a boiling point of 164.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 82.2±0.0 °C .

Scientific Research Applications

Molecular Structure and Spectroscopy

1,1,1-Trichloro-2-propanol's molecular structure and vibrational spectra have been extensively studied. For instance, its conformational stability was investigated using DFT-B3LYP, MP2, and MP4 levels of theory. It was found that chlorobutanol, a derivative, exists in a non-planar gauche structure, and strong intermolecular Cl⋯H(O) dipolar interactions were observed in the condensed phases of these alcohols (Badawi, 2012).

Chemical Preservative and Pharmaceutical Use

Chlorobutanol, a variant of 1,1,1-Trichloro-2-propanol, is commonly used as a chemical preservative in injectable drugs, eye drops, mouth washes, and cosmetics. It also serves as an analgesic, experimental general anesthetic, and sedative hypnotic in humans (Kracke & Landrum, 2011).

Physical Properties in Binary Mixtures

The study of 1,1,1-Trichloroethane, closely related to 1,1,1-Trichloro-2-propanol, in binary mixtures with various solvents like methyl acetate, acetone, and others, was conducted to understand its behavior. This involved measuring density, kinematic viscosity, and analyzing dynamic viscosity, excess volume, and viscosity deviation (Lorenzi, Fermeglia, & Torriano, 1995).

Environmental and Health Impact Studies

Studies on flame retardants similar to 1,1,1-Trichloro-2-propanol, such as tris-(1,3-dichloro-2-propyl)-phosphate, have shown mutagenic properties. These studies are essential for understanding the environmental and health impacts of these compounds (Gold, Blum, & Ames, 1978).

Degradation and Reactivity Studies

Research into the degradation of related chemicals, like CFC113 in various alcohol solvents, provides insight into the reactivity and potential environmental degradation pathways of 1,1,1-Trichloro-2-propanol and its derivatives (Nakagawa, 2003).

Safety And Hazards

1,1,1-Trichloro-2-propanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .

Future Directions

While specific future directions for 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound is used in laboratory settings and in the synthesis of other substances .

Relevant Papers

The relevant papers retrieved discuss the synthesis of 1,1,1-Trichloro-2-propanol and some of its reactions . These papers provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

1,1,1-trichloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBPASAOZIEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870395
Record name 1,1,1-Trichloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trichloro-2-propanol

CAS RN

76-00-6
Record name 1,1,1-Trichloro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-2-propanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556
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Record name 1,1,1-Trichloropropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trichloropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841
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Record name 1,1,1-TRICHLORO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
O Pierce, E Frisch, D Smith - The Journal of Organic Chemistry, 1960 - ACS Publications
Notes- Some Reactions of 1,1,1-Trichloro-2-propanol Page 1 472 NOTES vol.25 action was performed in dimethyl sulfoxide solution8 and gave an uncrystailizable nitrile (4.43 µ). The …
Number of citations: 4 pubs.acs.org
AM Schnitzer - 1949 - shareok.org
In recent years, much work has been done on the synthesis of fluorobydrocarbons, special emphasis being given to this work in the development of the atomic bomb. While monofluoro …
Number of citations: 0 shareok.org
W Wang, DJ Smith, H Ngo, ZT Jin… - Journal of Agricultural …, 2023 - ACS Publications
The effects of gaseous chlorine dioxide (ClO 2 ) treatment, applied to inactivate Salmonella, on lipid oxidation, volatile compounds, and chlorate levels of dehulled almonds were …
Number of citations: 4 pubs.acs.org
L Xu, P Yan, G Zhao, P An - Letters in Organic Chemistry, 2022 - ingentaconnect.com
Background: The methods of dehydration of alcohols frequently suffer from the following drawbacks: high reaction temperature, toxic catalysts, high catalyst loading, and difficulty to …
Number of citations: 0 www.ingentaconnect.com
C Walling, GM El-Taliawi… - Journal of the American …, 1974 - ACS Publications
Reactivities of a variety of alcohols, ethers, and amides toward hydroxyl radicalshave been examined. Results are in encouraging agreement with radiation chemistry results. …
Number of citations: 124 pubs.acs.org
A Kaluszyner - The Journal of Organic Chemistry, 1960 - ACS Publications
Notes- Cyclic Analogs of DDT-like Compounds Page 1 MARCH 1960 NOTES 473 gave 1,1-dichloroacetone in low yield resulting from dehydrochlorination rather than dehydration. …
Number of citations: 7 pubs.acs.org
X Xie, J Ling, Z Mao, Y Li, J Zhao, Y Yang… - Horticulture …, 2022 - academic.oup.com
Root-knot nematodes (RKN; Meloidogyne spp.) cause a significant decrease in the yield of cucumber crops every year. Cucumis metuliferus is an important wild germplasm that has …
Number of citations: 5 academic.oup.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
H Panda - 2002 - books.google.com
The chemical industry comprises the companies that produce industrial chemicals. Central to the modern world economy, it converts raw materials (oil, natural gas, air, water, metals, …
Number of citations: 7 books.google.com
O Theander, P Åman, E Westerlund… - Journal of AOAC …, 1994 - academic.oup.com
The Uppsala methodology for rapid analysis and characterization of total dietary fiber, defined as the sum of dietary fiber polysaccharides (DFP) and Klason lignin, was studied. A sugar- …
Number of citations: 117 academic.oup.com

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